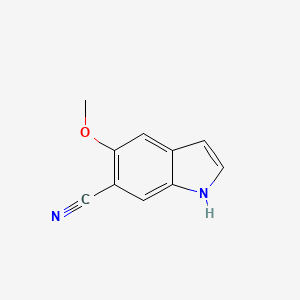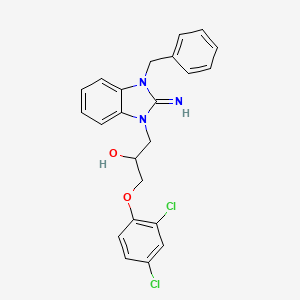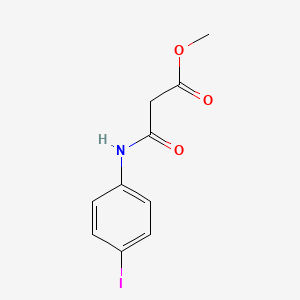
Methyl 3-((4-iodophenyl)amino)-3-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-((4-iodophenyl)amino)-3-oxopropanoate is an organic compound with significant potential in various fields of scientific research. This compound features an ester functional group and an aromatic ring substituted with an iodine atom, making it a versatile molecule for synthetic and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-iodophenyl)amino)-3-oxopropanoate typically involves the reaction of 4-iodoaniline with methyl acetoacetate under acidic or basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-iodoaniline attacks the carbonyl carbon of methyl acetoacetate, followed by cyclization and esterification to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
化学反应分析
Types of Reactions
Methyl 3-((4-iodophenyl)amino)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The iodine atom on the aromatic ring can be substituted with other nucleophiles, such as halogens, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as sodium iodide (NaI) in acetone or other polar aprotic solvents facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted aromatic compounds .
科学研究应用
Methyl 3-((4-iodophenyl)amino)-3-oxopropanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials
作用机制
The mechanism of action of Methyl 3-((4-iodophenyl)amino)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-Benzylamino-4-(4-iodophenyl)amino-6-methylpyrimidine: This compound shares structural similarities with Methyl 3-((4-iodophenyl)amino)-3-oxopropanoate but differs in its biological activity and site of action.
Methyl 3-{[(4-iodophenyl)methyl]amino}propanoate: Another structurally related compound with different functional groups and reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its iodine substitution on the aromatic ring enhances its potential for various synthetic transformations and applications in medicinal chemistry.
属性
分子式 |
C10H10INO3 |
|---|---|
分子量 |
319.10 g/mol |
IUPAC 名称 |
methyl 3-(4-iodoanilino)-3-oxopropanoate |
InChI |
InChI=1S/C10H10INO3/c1-15-10(14)6-9(13)12-8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,12,13) |
InChI 键 |
VMSDDOKBSSTEFY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC(=O)NC1=CC=C(C=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


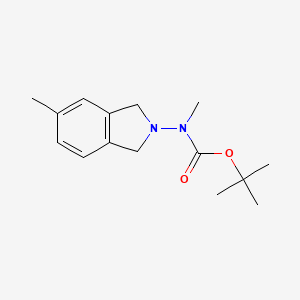
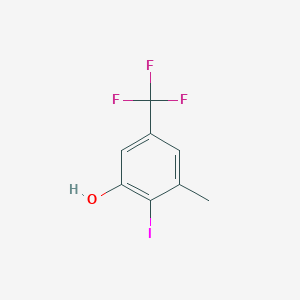
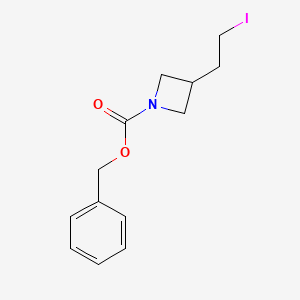
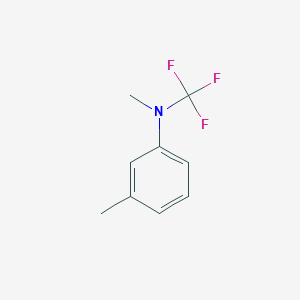
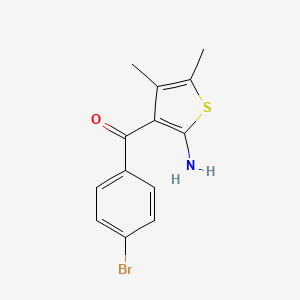
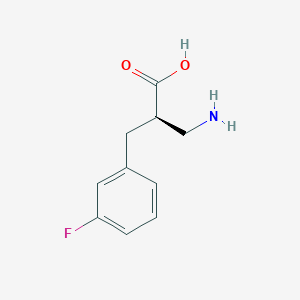
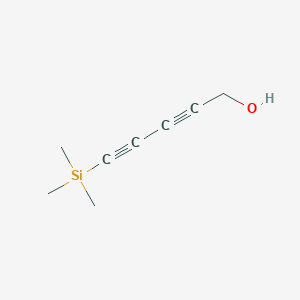

![4-bromo-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B13979047.png)

![Trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]silane](/img/structure/B13979064.png)
